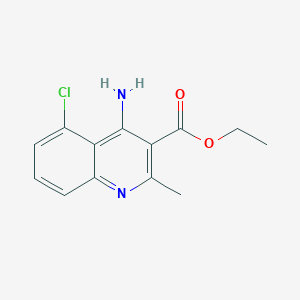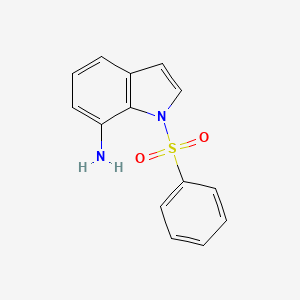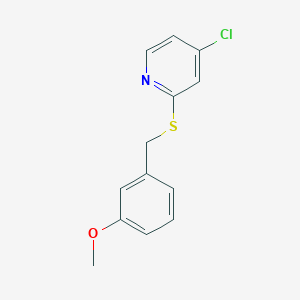
9-(3-Nitrobenzyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3-Nitrobenzyl)-9H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a 3-nitrobenzyl group at the 9-position and an amine group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Nitrobenzyl)-9H-purin-6-amine typically involves the following steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Benzylation: The 3-nitrobenzyl group is introduced via a benzylation reaction, which involves the reaction of the purine derivative with 3-nitrobenzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 9-(3-Nitrobenzyl)-9H-purin-6-amine can undergo reduction reactions to form corresponding amines.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
Reduction: 9-(3-Aminobenzyl)-9H-purin-6-amine.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Scientific Research Applications
9-(3-Nitrobenzyl)-9H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an inhibitor of certain enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential anticancer and antiviral properties due to its ability to interfere with nucleic acid metabolism.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 9-(3-Nitrobenzyl)-9H-purin-6-amine involves its interaction with molecular targets such as enzymes involved in nucleic acid metabolism. The nitrobenzyl group can undergo reduction to form reactive intermediates that can inhibit enzyme activity, leading to disruption of DNA replication and repair pathways. This makes it a potential candidate for anticancer and antiviral therapies.
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-9H-purin-6-amine: Lacks the nitro group, making it less reactive in certain biological contexts.
9-(2-Nitrobenzyl)-9H-purin-6-amine: Similar structure but with the nitro group at the 2-position, which can affect its reactivity and biological activity.
9-(4-Nitrobenzyl)-9H-purin-6-amine: Nitro group at the 4-position, leading to different electronic and steric effects.
Uniqueness
9-(3-Nitrobenzyl)-9H-purin-6-amine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The 3-nitrobenzyl group provides a balance between electronic effects and steric hindrance, making it a versatile compound for various applications in research and industry.
Properties
CAS No. |
7008-55-1 |
|---|---|
Molecular Formula |
C12H10N6O2 |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
9-[(3-nitrophenyl)methyl]purin-6-amine |
InChI |
InChI=1S/C12H10N6O2/c13-11-10-12(15-6-14-11)17(7-16-10)5-8-2-1-3-9(4-8)18(19)20/h1-4,6-7H,5H2,(H2,13,14,15) |
InChI Key |
DGWWKORZCBVXKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(N=CN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




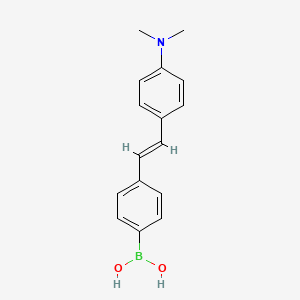
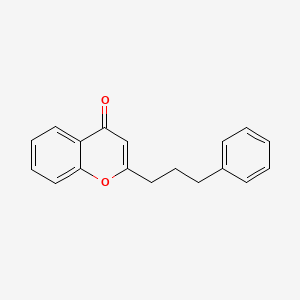
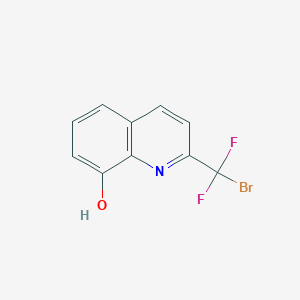

![2-(Benzo[D][1,3]dioxol-5-YL)-1,2,3,4-tetrahydroquinolin-4-amine](/img/structure/B11851543.png)

